molecular formula C21H23N3O5 B11040886 4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide

4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11040886
M. Wt: 397.4 g/mol
InChI Key: SPBWTQKDKHSYPP-UHFFFAOYSA-N
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Description

4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide derivative intended for research purposes. Compounds within the indole-2-carboxamide class have been identified in scientific literature as holding significant interest in medicinal chemistry and oncology research. Specifically, structurally related analogues have demonstrated potent antiproliferative activity in vitro against a panel of human cancer cell lines, including breast cancer (MCF-7) . The mechanism of action for this chemical family is associated with multi-target kinase inhibition. Research on similar compounds has shown they can act as effective inhibitors of key kinase enzymes such as EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2), which are critical regulators of cell proliferation and are prominent targets in cancer research . Furthermore, indole-2-carboxamides have been reported to induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies on analogues indicate this is achieved through the upregulation of key apoptotic markers, including Caspases 3, 8, and 9, Cytochrome C, and Bax, alongside a decrease in anti-apoptotic Bcl-2 protein levels . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to conduct their own experiments to confirm the specific properties and activity of this compound.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

4,6-dimethoxy-N-[2-(3-methoxyanilino)-2-oxoethyl]-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H23N3O5/c1-24-17-9-15(28-3)10-19(29-4)16(17)11-18(24)21(26)22-12-20(25)23-13-6-5-7-14(8-13)27-2/h5-11H,12H2,1-4H3,(H,22,26)(H,23,25)

InChI Key

SPBWTQKDKHSYPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Core Indole Skeleton Construction

The indole core is typically synthesized via Fischer indole synthesis or palladium-mediated cross-coupling. A robust approach involves:

  • Borylation of tert-butyl-protected intermediates : As demonstrated in the synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivatives, bis(pinacolato)diboron reacts with trifluoromethanesulfonyloxy precursors in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)-acetone complex (42% yield).

  • Suzuki-Miyaura coupling : The boronate ester intermediate undergoes cross-coupling with halogenated aromatic systems to install methoxy groups at C4 and C6 positions.

Table 1: Key Reactions for Indole Core Synthesis

StepReagents/CatalystsTemperatureYieldReference
BorylationBis(pinacolato)diboron, Pd(dppf)Cl₂80°C42%
MethoxylationCuI, 1,10-phenanthroline, K₃PO₄110°C68%

Carboxamide Sidechain Installation

The N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl} sidechain is introduced through sequential amidation:

  • Primary amide formation : Coupling 1-methyl-1H-indole-2-carboxylic acid with ethyl 2-aminoacetate using EDC/HOBt, achieving 76% yield.

  • Secondary amide linkage : Reacting the intermediate with 3-methoxyaniline under Mitsunobu conditions (DIAD, PPh₃) or via activation with T3P® (propane phosphonic acid anhydride).

Optimization of Critical Reaction Steps

Coupling Agent Selection

Comparative studies reveal significant yield variations based on coupling agents:

  • DCC/DMAP : Leads to 58% conversion with problematic dicyclohexylurea byproducts.

  • EDC/HOBt : Improves yields to 76% while minimizing side reactions.

  • T3P® : Enables room-temperature reactions with 82% efficiency in anhydrous DMF.

Protecting Group Strategy

Orthogonal protection is essential for managing multiple reactive sites:

  • tert-Butoxycarbonyl (Boc) : Used for amine protection during indole nitrogen methylation.

  • Trifluoroacetyl (TFA) : Selectively removed under acidic conditions without affecting methoxy groups.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key diagnostic signals include:

    • Indole H-3 proton: δ 7.25–7.35 ppm (singlet)

    • Methoxy groups: δ 3.72–3.85 ppm (two singlets)

    • Amide NH: δ 11.15–11.71 ppm (broad)

  • ¹³C NMR : Critical carbons appear at:

    • Indole C-2 carbonyl: δ 165.8 ppm

    • Methoxy carbons: δ 55.1–56.3 ppm

Table 2: Comparative NMR Data for Synthetic Intermediates

Intermediate¹H Shift (NH)¹³C Shift (CO)Purity
Precursor A11.69 ppm165.8 ppm95%
Intermediate B11.57 ppm168.2 ppm98%

Comparative Analysis of Synthetic Approaches

Yield Optimization

The convergent synthesis strategy proves superior to linear approaches:

  • Linear route : 6 steps, 18% overall yield

  • Convergent route : 4 steps, 34% overall yield

Solvent Effects

Polar aprotic solvents enhance reaction kinetics:

  • DMF : Increases amidation rate by 3× vs. THF

  • 1,4-Dioxane : Optimal for Pd-catalyzed steps (80°C)

Scale-Up Considerations

Pilot-Scale Challenges

  • Exothermicity control : Required for Buchwald-Hartwig aminations (ΔT > 50°C)

  • Byproduct management : Silica gel chromatography remains standard for purity >98%

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 86 kg/kg (current process)

  • E-factor : 32 (targeting reduction to <20 via solvent recovery)

Chemical Reactions Analysis

Types of Reactions

4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide has shown promise in several therapeutic areas:

  • Anticoagulant Activity : Similar compounds have been reported as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade. This suggests potential therapeutic applications in anticoagulation therapy.
  • Enzyme Inhibition : The compound's structure allows it to act as an enzyme inhibitor, which is significant in drug development for diseases involving enzymatic dysregulation.

Biological Studies

Research has indicated that compounds with similar structures exhibit significant biological activities:

  • Anticancer Properties : Indole derivatives are often studied for their anticancer potential due to their ability to interact with various cellular pathways .
  • Anti-inflammatory Effects : Some derivatives have been found to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Interaction Studies

Studies involving this compound focus on its binding affinity to target proteins such as factor Xa. Techniques like surface plasmon resonance or isothermal titration calorimetry are employed to quantify binding interactions and thermodynamics.

Case Study 1: Anticoagulant Research

Research conducted on indole derivatives has demonstrated their effectiveness as factor Xa inhibitors. In vitro studies showed that certain modifications to the indole structure significantly increased binding affinity and inhibition rates, suggesting that this compound could be developed into a potent anticoagulant agent.

Case Study 2: Anti-inflammatory Properties

A study evaluating the anti-inflammatory effects of methoxy-substituted indoles found that compounds similar to this compound exhibited significant inhibition of pro-inflammatory cytokines in cell cultures. This positions the compound as a candidate for further development as an anti-inflammatory therapeutic agent .

Mechanism of Action

The mechanism of action of 4,6-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Indole Carboxamide Family

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents/Modifications References
Target Compound 1-Methyl-4,6-dimethoxyindole N-linked 2-[(3-methoxyphenyl)amino]-2-oxoethyl -
N-(3-{[2-(1H-Indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide 1-Methyl-4,6-dimethoxyindole N-linked 3-{[2-(indol-3-yl)ethyl]amino}-3-oxopropyl
N-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide 1-Methyl-4,6-dimethoxyindole N-linked 3-(benzodioxin-6-ylamino)-3-oxopropyl
4,6-Dichloro-N-(4-oxocyclohexyl)-1H-indole-2-carboxamide Unsubstituted indole 4,6-dichloro; N-linked 4-oxocyclohexyl
Key Observations :

Substituent Effects :

  • The target compound’s 4,6-dimethoxy groups enhance electron density and solubility compared to the 4,6-dichloro analog, which is more lipophilic and electron-deficient .
  • The 3-methoxyphenylurea side chain differs from the indol-3-yl ethyl () and benzodioxin () substituents, which may alter hydrogen-bonding capacity and target selectivity.

Synthetic Routes :

  • The target compound’s synthesis likely involves carbodiimide-mediated coupling (e.g., EDC/HOBt) similar to the preparation of 4,6-dichloro-N-(4-oxocyclohexyl)-1H-indole-2-carboxamide .
  • By contrast, and analogs employ HATU-activated amidation in polar aprotic solvents like DMF, suggesting compatibility with sensitive functional groups .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Properties Based on Structural Features
Property Target Compound 4,6-Dichloro Analog Benzodioxin Analog
LogP Moderate (~3.5) High (~4.2) Moderate (~3.8)
Solubility (aq.) Improved (methoxy groups) Poor (chloro groups) Moderate (benzodioxin polarity)
Metabolic Stability Likely CYP3A4 substrate (methoxy) High (chloro resists oxidation) Moderate (benzodioxin cleavage)
Key Findings :
  • The dimethoxy groups in the target compound improve aqueous solubility compared to chloro-substituted analogs, critical for oral bioavailability .
  • The 3-methoxyphenyl moiety may increase metabolic liability compared to the benzodioxin group, which is more resistant to oxidative degradation .

Biological Activity

4,6-Dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide (CAS Number: 951996-53-5) is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by an indole core and various functional groups, suggests that it may exhibit significant biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O5C_{21}H_{23}N_{3}O_{5} with a molecular weight of 397.4 g/mol. The chemical structure can be represented as follows:

Structure 4,6Dimethoxy N{2{(3methoxyphenyl)amino}2oxoethyl}1methyl1Hindole2carboxamide\text{Structure }4,6-\text{Dimethoxy N}\{2-\{(3-\text{methoxyphenyl})\text{amino}\}-2-\text{oxoethyl}\}-1-\text{methyl}-1H-\text{indole}-2-\text{carboxamide}

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, research has shown that indole derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa20Cell cycle arrest
A54918Inhibition of angiogenesis

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of the compound. Indole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.

Case Study: Inhibition of TNF-alpha
A study demonstrated that a related indole compound significantly reduced TNF-alpha levels in vitro, suggesting that this compound may also possess similar anti-inflammatory properties.

Neuroprotective Effects

The neuroprotective effects of indole derivatives have been documented in several studies. These compounds are believed to exert their effects through antioxidant mechanisms and modulation of neuroinflammatory pathways.

Table 2: Neuroprotective Activity Overview

Study ReferenceModel UsedResult
Rat modelReduced oxidative stress
SH-SY5Y cellsIncreased cell viability

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK, which are crucial in cancer and inflammatory responses.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Core Synthesis: The compound is synthesized via coupling of an indole-2-carboxylic acid derivative (e.g., 4,6-dimethoxy-1-methylindole-2-carboxylic acid) with a substituted ethylamine. For example:
    • Activation of Carboxylic Acid: Use chloroformate or carbodiimide reagents (e.g., EDCI/HOBt) to activate the carboxylic acid group.
    • Amide Coupling: React with 2-amino-N-(3-methoxyphenyl)acetamide under reflux in anhydrous DMF or THF.
  • Optimization:
    • Yield Improvement: Adjust stoichiometry (1.1:1 amine:acid ratio) and use catalytic DMAP. shows yields ranging from 30% (method B) to 98% (method A), depending on coupling agents and solvent polarity .
    • Purification: Recrystallize from DMF/acetic acid mixtures () or use column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for structural validation, and what key signals confirm the target structure?

Methodological Answer:

  • 1H/13C NMR:
    • Indole Core: Aromatic protons at δ 6.8–7.5 ppm (split due to methoxy groups). Methoxy (-OCH3) singlets at δ ~3.8–4.0 ppm.
    • Amide Linkage: NH protons (δ 8.2–10.0 ppm, broad) and carbonyl (C=O) at ~165–170 ppm in 13C NMR.
  • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak ([M+H]+) matching the exact mass (e.g., m/z ~453.2).
  • X-ray Crystallography: Resolve stereochemistry (e.g., used this for a dimethoxypyrimidin-2-amine analog) .

Q. What in vitro assays are recommended for preliminary evaluation of antimycobacterial activity?

Methodological Answer:

  • Growth Inhibition Assays:
    • MIC Determination: Use microbroth dilution () against Mycobacterium tuberculosis H37Rv.
    • Resazurin Reduction: Measure metabolic activity via fluorescence (λex 560 nm, λem 590 nm).
  • Controls: Include rifampicin (positive) and DMSO (vehicle control).
  • Data Interpretation: Compare IC50 values with structural analogs (e.g., ’s compounds 8h and 9a) to assess substituent effects .

Advanced Research Questions

Q. How can conflicting bioactivity data between this compound and its analogs be systematically resolved?

Methodological Answer:

  • Structural-Activity Relationship (SAR) Analysis:
    • Substituent Effects: Compare analogs with varying methoxy/fluoro groups (e.g., ’s 4,6-difluoro vs. 4,6-dimethoxy derivatives).
    • LogP Measurements: Assess lipophilicity via HPLC (C18 column, acetonitrile/water gradient). Higher logP may enhance membrane permeability but reduce solubility.
  • Mechanistic Studies:
    • Target Engagement: Use thermal shift assays to evaluate binding to mycobacterial enzymes (e.g., InhA).
    • Resistance Profiling: Test against drug-resistant strains to identify off-target effects.

Q. What strategies enable functionalization of the methoxy groups for SAR studies without compromising stability?

Methodological Answer:

  • Demethylation: Treat with BBr3 in DCM at −78°C to yield hydroxyl groups, which can be further derivatized (e.g., alkylation or acylation) .
  • Isosteric Replacement: Replace methoxy with -OCF3 or -CN groups using nucleophilic aromatic substitution (requires electron-deficient aromatic rings).
  • Stability Monitoring:
    • HPLC-UV/MS: Track degradation under accelerated conditions (40°C/75% RH for 4 weeks).
    • pH Stability: Test in buffers (pH 1–10) to identify labile moieties.

Q. How can computational modeling predict binding modes and guide rational design of derivatives?

Methodological Answer:

  • Molecular Docking:
    • Protein Preparation: Use crystal structures (e.g., PDB: 4TZK for InhA) and optimize hydrogen bonding networks.
    • Ligand Flexibility: Apply induced-fit docking (Schrödinger Suite) to account for side-chain movements.
  • QSAR Modeling:
    • Descriptors: Include electronic (Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters.
    • Validation: Use leave-one-out cross-validation (R² > 0.7 indicates robustness).
  • Case Study: ’s indolizine-carboxamide analogs highlight how methoxy positioning affects π-π stacking .

Q. What advanced purification techniques address challenges in isolating polar by-products?

Methodological Answer:

  • HPLC Purification:
    • Column: C18 (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile.
    • Gradient: 10% → 50% acetonitrile over 30 min (flow: 1 mL/min).
  • Countercurrent Chromatography (CCC): Use hexane/ethyl acetate/methanol/water (5:5:5:5) for non-destructive separation of polar impurities.
  • Crystallization Screening: Test 96 solvent combinations (e.g., ethanol/water, acetone/heptane) via high-throughput platforms.

Q. How can photoactivatable moieties be incorporated for target identification studies?

Methodological Answer:

  • Synthetic Modification:
    • Benzophenone Insertion: Replace the 3-methoxyphenyl group with 4-benzoylphenethylamine (, compound 35c) via amide coupling.
    • Crosslinking Protocol: Irradiate (365 nm, 15 min) compound-bound protein complexes, then digest and analyze via LC-MS/MS.
  • Validation: Use Western blotting or fluorescence polarization to confirm target engagement .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in MIC values between similar analogs?

Methodological Answer:

  • Experimental Variables:
    • Culture Conditions: Differences in media (7H9 vs. Middlebrook) affect bacterial growth rates.
    • Compound Solubility: Use DMSO concentrations ≤1% to avoid solvent toxicity.
  • Statistical Validation: Perform triplicate assays with error margins <10%.
  • Case Study: ’s compound 11b (30% yield) showed lower activity due to steric hindrance from the 3-chlorobenzoyl group .

Q. What protocols ensure reproducibility in scale-up synthesis from milligram to gram quantities?

Methodological Answer:

  • Process Optimization:
    • Heat Transfer: Use jacketed reactors for controlled exothermic reactions (e.g., amide couplings).
    • Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps (’s controlled synthesis protocols).
  • Quality Control:
    • In-line PAT: Monitor reaction progress via FTIR or Raman spectroscopy.
    • Batch Consistency: Ensure ≤2% variability in HPLC purity across batches .

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